Controlled Organocatalytic ROP: MAC Achieves Lower Dispersity than Propargyl Analog MPC
Under identical organocatalytic conditions, the ring-opening polymerization of MAC proceeds with superior control compared to its propargyl-functional analog MPC. The resulting poly(MAC) exhibits a significantly lower polydispersity index (PDI), indicating a more uniform polymer chain length, which is critical for reproducible material properties [1].
| Evidence Dimension | Polymerization control (dispersity, Đ = Mw/Mn) |
|---|---|
| Target Compound Data | Đ = 1.06 (for PMAC block copolymer, Mn = 11,900 g/mol) |
| Comparator Or Baseline | MPC (5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one); MPC homopolymerization typically yields higher dispersity under similar thiourea/amine catalysis, with values often exceeding 1.2 before optimization. |
| Quantified Difference | PMAC achieves a dispersity of 1.06, which is markedly lower than the typical >1.2 observed for PMPC under analogous conditions, representing a >12% improvement in uniformity. |
| Conditions | ROP using dual 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea and (−)-sparteine catalyst system, benzyl alcohol initiator, [M]/[I] = 20, CDCl3, 25 °C. |
Why This Matters
Lower dispersity directly translates to more predictable polymer properties, a critical factor for procurement in applications demanding batch-to-batch consistency, such as drug delivery systems and biomedical coatings.
- [1] Tempelaar, S. (2012). Synthesis and post-polymerisation functionalisation of aliphatic poly(carbonate)s. PhD thesis, University of Warwick. (See Figures 2.3 and 2.9 for PMAC dispersity data; Chapter 3 for MPC comparison). View Source
